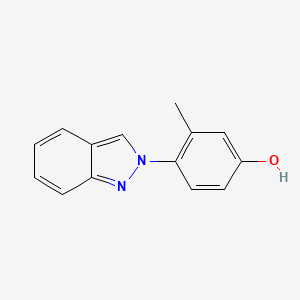
1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) is an organic compound belonging to the class of isobenzofurans
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of ortho-substituted benzoic acids or their derivatives. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) may involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
作用機序
The mechanism of action of 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
3-Hydroxyisobenzofuran-1(3H)-one: Lacks the methyl group, leading to different chemical properties.
5-Methylisobenzofuran-1(3H)-one: Lacks the hydroxyl group, affecting its reactivity and applications.
3,5-Dimethylisobenzofuran-1(3H)-one: Contains an additional methyl group, altering its chemical behavior.
Uniqueness
1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) is unique due to the presence of both hydroxyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, including synthesis, research, and industrial processes.
特性
分子式 |
C9H8O3 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
3-hydroxy-5-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4,9,11H,1H3 |
InChIキー |
AFZXLLRTYQQFRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)OC2O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














